3-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a (pyridin-3-yl)methylsulfanyl group and at position 6 with a pyridine ring. The structure combines aromatic heterocycles (pyridine and triazolopyridazine) with a thioether linker, conferring unique electronic and steric properties.
Properties
IUPAC Name |
6-pyridin-3-yl-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-3-12(9-17-7-1)11-23-16-20-19-15-6-5-14(21-22(15)16)13-4-2-8-18-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDIANXHNHKCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds interact with various target receptors, suggesting a broad spectrum of potential targets for the compound .
Mode of Action
It’s worth noting that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with similar structures have been reported to have good oral pharmacokinetic properties, suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity, suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in biological systems. They can form hydrogen bonds and other types of interactions with biomolecules, which can influence biochemical reactions.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent at Position 3
- BI86881 (CAS 877635-07-9) : Replaces the pyridin-3-ylmethyl group with a 4-chlorophenylmethylsulfanyl moiety. The molecular formula is C₁₇H₁₂ClN₅S, introducing increased lipophilicity (Cl substituent) compared to the target compound. This modification may enhance membrane permeability but reduce solubility .
- 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6) : Features a pyridin-2-ylmethylsulfanyl group at position 3 and pyridin-4-yl at position 6. The altered pyridine orientation (2- vs. 3-position) could influence π-π stacking or hydrogen-bonding interactions with biological targets .
Substituent at Position 6
- 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7) : Substitutes the pyridine at position 6 with a furan-2-yl group. The oxygen atom in furan may improve solubility but reduce aromatic stacking interactions compared to pyridine .
Physicochemical and Pharmacological Properties
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